molecular formula C6H9NO2 B8686111 2-(ISOXAZOL-4-YL)PROPAN-2-OL

2-(ISOXAZOL-4-YL)PROPAN-2-OL

Cat. No.: B8686111
M. Wt: 127.14 g/mol
InChI Key: IEQMCXYTPRUAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ISOXAZOL-4-YL)PROPAN-2-OL is a heterocyclic compound that features an isoxazole ring substituted with a hydroxypropan-2-yl group Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOXAZOL-4-YL)PROPAN-2-OL typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction proceeds under mild conditions and does not require basic catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(ISOXAZOL-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-Oxopropan-2-YL)isoxazole.

    Reduction: Formation of 4-(2-Hydroxypropan-2-YL)isoxazoline.

    Substitution: Formation of various substituted isoxazoles depending on the reagent used.

Scientific Research Applications

2-(ISOXAZOL-4-YL)PROPAN-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ISOXAZOL-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the hydroxypropan-2-yl group.

    4-(2-Methoxypropan-2-YL)isoxazole: Similar structure with a methoxy group instead of a hydroxy group.

    4-(2-Aminopropan-2-YL)isoxazole: Similar structure with an amino group instead of a hydroxy group.

Uniqueness

2-(ISOXAZOL-4-YL)PROPAN-2-OL is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1,2-oxazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H9NO2/c1-6(2,8)5-3-7-9-4-5/h3-4,8H,1-2H3

InChI Key

IEQMCXYTPRUAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CON=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 4-(3-hydroxypentan-3-yl)isoxazole is similarly prepared using ethyl magnesium bromide.
Name
4-(3-hydroxypentan-3-yl)isoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.